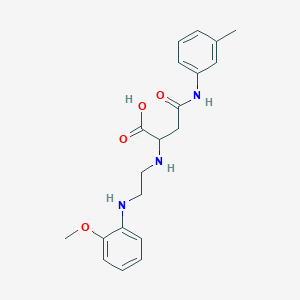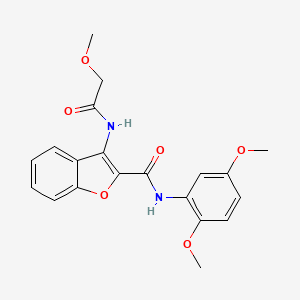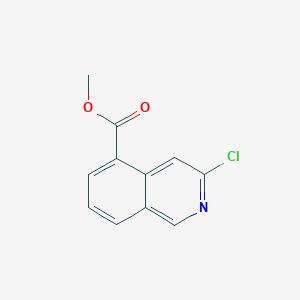![molecular formula C21H22N2O2 B2776369 (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide CAS No. 1024791-93-2](/img/structure/B2776369.png)
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurological Research
- Tetrahydroquinoline derivatives have been identified in both parkinsonian and normal human brains, suggesting a potential role in neurological conditions like Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its derivatives were found in higher concentrations in parkinsonian brains, indicating they might act as endogenous neurotoxins (Niwa et al., 1987).
Pharmacological Evaluation
- Certain tetrahydroquinoline derivatives have demonstrated significant antilipidperoxidation activities, suggesting their potential as cerebral protective agents. For example, some derivatives showed protective effects against hypobaric hypoxia in mice, highlighting their therapeutic potential in cerebral protection (Tatsuoka et al., 1992).
Crystal Structure Analysis
- The structural analysis of tetrahydroquinoline derivatives provides insights into their potential applications in medicinal chemistry. Studies on the crystal structure and Hirshfeld surface analysis of tetrahydroquinoline salts enhance the understanding of their chemical properties, aiding in drug design (Ullah & Stoeckli-Evans, 2021).
Anticancer Research
- Tetrahydroquinoline derivatives have shown promising results in anticancer research. Some compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, such as lung, cervical, breast, and osteosarcoma cell lines (Fang et al., 2016).
Synthesis and Structural Studies
- The synthesis and structural elucidation of tetrahydroquinoline derivatives contribute to the development of novel pharmaceutical agents. For example, the preparation of certain stereoisomers and their crystal structures provide valuable information for medicinal chemistry applications (Yao et al., 2006).
Mannich Compounds
- Tetrahydroquinoline derivatives serve as substrates for the formation of Mannich compounds, which are significant in medicinal chemistry for their various therapeutic potentials (Möhrle et al., 1998).
Antimalarial Research
- Derivatives of tetrahydroquinoline, including some reduced analogues, have been studied for their potential as antimalarial agents, indicating the versatility of these compounds in various therapeutic areas (Carroll et al., 1976).
Eigenschaften
IUPAC Name |
(2Z)-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-11-20-17(13-15)7-6-12-23(20)14-19(16(2)24)21(25)22-18-8-4-3-5-9-18/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,22,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLKLKONOUYHG-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C(C(=O)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(CCC2)/C=C(/C(=O)C)\C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)
![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)


![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)


![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)